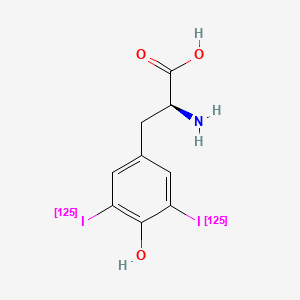

Diotyrosine I-125

説明

ジヨードチロシン I 125: は、アミノ酸チロシンの二量体であるジヨードチロシンの放射性標識形態です。ジヨードチロシン自体は、タンパク質中のチロシン残基の酸化によって形成される非タンパク質性アミノ酸です。 ヨウ素-125での放射性標識により、さまざまな生物学的および化学的プロセスにおけるジヨードチロシンの追跡と研究が可能になります .

特性

CAS番号 |

65214-01-9 |

|---|---|

分子式 |

C9H9I2NO3 |

分子量 |

428.98 g/mol |

IUPAC名 |

(2S)-2-amino-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoic acid |

InChI |

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1/i10-2,11-2 |

InChIキー |

NYPYHUZRZVSYKL-CQGJRLFOSA-N |

異性体SMILES |

C1=C(C=C(C(=C1[125I])O)[125I])C[C@@H](C(=O)O)N |

正規SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件: : ジヨードチロシンは、酵素触媒によるチロシンの酸化によって合成できます。 このプロセスには、ミエロペルオキシダーゼやCYP56A1などのシトクロムP450酵素などの酵素の使用が含まれます . 反応は通常、酸化条件下で起こり、多くの場合、過酸化水素が酸化剤として使用されます .

工業生産方法: : ジヨードチロシンの工業生産には、3段階のクロマトグラフィー手順が含まれます。 これには、ホウ酸-ホウ酸ナトリウム緩衝液中でのDEAEセルロースクロマトグラフィー、続いてBioGel P-2での2次元pH依存性クロマトグラフィー、最後に固定化フェニルボロン酸を使用したアフィニティークロマトグラフィーが含まれます .

化学反応の分析

科学研究への応用

ジヨードチロシン I 125は、科学研究にいくつかの応用があります。

酸化ストレスのバイオマーカー: ジヨードチロシンは、さまざまな生物における酸化ストレスのバイオマーカーとして使用されます.

タンパク質架橋研究: 酸化ストレスに対するタンパク質架橋を研究するために使用されます.

内分泌かく乱研究: ジヨードチロシンは、甲状腺ホルモンシグナル伝達への影響と内分泌かく乱物質としての可能性について研究されています.

科学的研究の応用

Diotyrosine I 125 has several scientific research applications:

Biomarker for Oxidative Stress: Diotyrosine is used as a biomarker for oxidative stress in various organisms.

Protein Crosslinking Studies: It is used to study protein crosslinking in response to oxidative stress.

Endocrine Disruption Research: Diotyrosine has been studied for its effects on thyroid hormone signaling and its potential role as an endocrine disruptor.

作用機序

ジヨードチロシンは、主にチロシンとの構造的類似性と、タンパク質に架橋を形成する能力によって効果を発揮します。 甲状腺ホルモンがその受容体に結合するのを阻害することで、甲状腺ホルモンシグナル伝達を阻害し、その結果、甲状腺ホルモン受容体媒介性転写活性化を抑制することができます . この阻害は、PI3k/Akt/MAPK経路などのさまざまな細胞経路に影響を与えます .

類似化合物との比較

類似化合物

チロシン: ジヨードチロシンが由来する親アミノ酸.

ジヨードチロシン: 甲状腺ホルモン合成に関与する、チロシンの別のヨウ素化形態.

独自性: : ジヨードチロシンは、チロシンやジヨードチロシンにはない、タンパク質に架橋を形成する能力が特徴です。 この架橋能力により、酸化ストレスの貴重なバイオマーカーとなり、タンパク質-タンパク質相互作用を研究するためのツールとなります .

Q & A

Q. What are the critical safety protocols for handling and storing Diotyrosine I-125 in laboratory settings?

this compound requires stringent safety measures due to its volatile nature and thyroid-targeting radioactivity. Key protocols include:

- Conducting iodinations in certified fume hoods with HEPA filtration to minimize airborne contamination .

- Using double-gloved PPE and thyroid shielding during handling.

- Storing I-125 in airtight, lead-shielded containers to reduce radiation exposure.

- Regularly monitoring lab surfaces with Geiger counters to detect contamination .

- Prohibiting food/drink in the workspace and enforcing strict decontamination procedures post-experiment.

Q. How can researchers design reproducible receptor-binding assays using this compound-labeled ligands?

- Ligand Preparation : Use fresh this compound conjugates to avoid degradation (e.g., LDL preparations are unstable; plan experiments promptly after synthesis) .

- Binding Conditions : Optimize buffer pH (e.g., 7.4 for macrophage receptor studies) and temperature (4°C for equilibrium binding).

- Control Groups : Include non-radioactive competitors (e.g., excess unlabeled Ox-LDL) to validate specificity .

- Data Normalization : Express binding as counts per minute (CPM) normalized to total protein or cell count.

Q. What methodologies ensure high radiochemical purity in this compound synthesis?

- Iodination Techniques : Use chloramine-T or Iodogen methods under inert gas to minimize oxidation byproducts .

- Purification : Employ size-exclusion chromatography (SEC) or dialysis to separate free I-125 from conjugated products.

- Quality Control : Validate purity via radio-TLC or HPLC with gamma-detection, targeting >95% radiochemical purity .

Advanced Research Questions

Q. How can iodination efficiency of this compound be optimized while mitigating radiolysis?

- Reaction Parameters : Reduce exposure to light and oxygen (use argon-purged vials) to prevent radiolytic degradation .

- Stabilizers : Add antioxidants like ascorbic acid (0.1% w/v) to scavenge free radicals.

- Dose Calibration : Use lower specific activity (e.g., 0.5 mCi/µg) to minimize self-irradiation damage .

- Kinetic Monitoring : Track incorporation efficiency hourly via radio-TLC to identify optimal reaction duration.

Q. How to resolve discrepancies in excretion kinetics data from this compound tracer studies?

- Modeling Approaches : Fit data to first-order excretion models (rate constants: 1.5–3.5 day⁻¹) and compare Akaike Information Criterion (AIC) values to select the best-fit model .

- Controlled Variables : Standardize animal models (e.g., rabbit vs. rodent) and dietary iodine intake to reduce interspecies variability.

- Validation : Cross-check urinary vs. fecal excretion routes using gamma-counting of homogenized samples .

Q. What strategies integrate Monte Carlo simulations into radiation safety assessments for this compound experiments?

- Geometric Modeling : Replicate experimental setups (e.g., seed placement in brachytherapy phantoms) using software like MCNP or GEANT4 .

- Dose Rate Mapping : Simulate ambient dose rates at varying distances (e.g., 1–100 cm) to identify safe handling zones.

- Experimental Validation : Compare simulated results with physical dosimetry (e.g., TLD measurements) to refine models .

Methodological Considerations for Data Reliability

- Reproducibility : Document experimental parameters (e.g., buffer composition, incubation times) in supplemental materials for peer replication .

- Statistical Rigor : Use ANOVA or mixed-effects models to analyze variance across technical and biological replicates .

- Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results (e.g., dose-dependent vs. time-dependent excretion patterns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。